molecular formula C11H17NO5S B5466223 N-(3,4,5-trimethoxyphenyl)ethanesulfonamide

N-(3,4,5-trimethoxyphenyl)ethanesulfonamide

Cat. No. B5466223
M. Wt: 275.32 g/mol
InChI Key: YLGRJHSKMKTBNR-UHFFFAOYSA-N
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Description

“N-(3,4,5-trimethoxyphenyl)ethanesulfonamide” is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were synthesized using consecutive Chan–Lam- and Buchwald–Hartwig couplings .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17NO5S . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 275.32 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Potential

N-(3,4,5-trimethoxyphenyl)ethanesulfonamide and its derivatives have shown promising results in anticancer research. A study highlighted the synthesis of certain compounds, including one with a structure close to this compound, which exhibited significant cytotoxic and anticancer effects. These compounds were effective in inhibiting carbonic anhydrase (CA), crucial for cancer cell proliferation (Gul, Yamali, Sakagami, Angeli, Leitāns, Kazaks, Tārs, Ozmen Ozgun, Supuran, 2018).

Molecular Complex Studies

This compound-related compounds have been studied for their molecular associations in complexes. One such study involved the molecular complex of trimethoprim and sulfadimidine, maintained by N-H...N hydrogen bonds without proton transfer from the sulfonamide imino N atom to the pyrimidine N atom of trimethoprim (Bettinetti, Sardone, 1997).

Synthesis and Bioactivity Studies

Further research into this compound derivatives explored their synthesis and potential as carbonic anhydrase inhibitors. This study found that certain derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy groups, exhibited interesting cytotoxic activities, which could be critical for future anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, Supuran, 2016).

Adrenoceptor Research

This compound-related compounds have also been studied for their potential as adrenoceptor agents. A novel alpha(1)-adrenoceptor agent, with a similar chemical structure, demonstrated intrinsic activity at specific adrenoceptor subtypes in vitro, suggesting its potential as a valuable in vivo tool for testing hypotheses related to alpha(1)-adrenoceptor stimulation (Altenbach, Khilevich, Meyer, Buckner, Milicic, Daza, Brune, O'Neill, Gauvin, Cain, Nakane, Holladay, Williams, Brioni, Sullivan, 2002).

Chemical Synthesis

This compound derivatives have been synthesized and studied for their applications in different chemical reactions. For example, one study discussed the preparation of 2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane by thioacetalization, optimizing the process conditions for a high yield (Ping, 2012).

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5S/c1-5-18(13,14)12-8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGRJHSKMKTBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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